5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol
Description
Molecular Formula and Basic Structural Parameters
The molecular characterization of 5-ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol reveals a complex organic structure with the molecular formula C₂₁H₁₇N₃O₅. This formulation accounts for the presence of twenty-one carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, and five oxygen atoms, resulting in a molecular weight of 391.38 grams per mole. The compound exhibits specific structural identifiers including the International Union of Pure and Applied Chemistry name 5-ethyl-3,8-dinitro-6-phenylphenanthridin-6-ol and the International Chemical Identifier key LPFQMSKRAJNKOH-UHFFFAONYA-N. The Simplified Molecular Input Line Entry System representation CCN1C2=C(C=CC(=C2)N+[O-])C3=C(C1(C4=CC=CC=C4)O)C=C(C=C3)N+[O-] provides a detailed description of the molecular connectivity and functional group arrangements.
The structural complexity of this molecule is further emphasized by its computed molecular descriptors, which indicate significant three-dimensional characteristics. The compound contains twenty-nine heavy atoms, contributing to its substantial molecular framework, while maintaining one hydrogen bond donor and six hydrogen bond acceptors. The topological polar surface area of 115 square angstroms reflects the contribution of the nitro groups and hydroxyl functionality to the overall molecular polarity. Additionally, the presence of two rotatable chemical bonds suggests limited conformational flexibility around specific molecular regions, primarily associated with the ethyl and phenyl substituents.
Spectroscopic Fingerprinting and Analytical Characterization
Advanced spectroscopic techniques have been employed to establish the molecular fingerprint of 5-ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol, with particular emphasis on infrared spectroscopy and nuclear magnetic resonance methods. The compound has been catalogued in the Aldrich Dyes, Indicators, Alkynes, Nitro and Azo Compounds Fourier Transform Infrared Spectral Library, indicating its inclusion in comprehensive spectroscopic databases for reference and identification purposes. This inclusion suggests that the compound exhibits characteristic infrared absorption patterns that are sufficiently distinct to warrant documentation in specialized spectroscopic collections.
The infrared spectroscopic profile of this phenanthridine derivative would be expected to display characteristic absorption bands corresponding to its diverse functional groups. The presence of nitro substituents typically manifests as strong absorption bands in the region around 1550-1350 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the nitrogen-oxygen bonds. The hydroxyl functionality would contribute a broad absorption band in the 3200-3600 cm⁻¹ region, while the aromatic carbon-carbon stretching vibrations would appear in the 1600-1500 cm⁻¹ range. The complex aromatic system, including both the phenanthridine core and the attached phenyl ring, would generate multiple overlapping absorption bands in the fingerprint region below 1500 cm⁻¹.
Collision Cross Section Analysis and Mass Spectrometric Properties
Contemporary analytical approaches have provided detailed collision cross section data for 5-ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol under various ionization conditions. These measurements offer valuable insights into the gas-phase conformational behavior and molecular dimensions of the compound when subjected to mass spectrometric analysis. The predicted collision cross section values vary depending on the specific adduct formation, providing a comprehensive picture of the molecule's behavior under different analytical conditions.
| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]⁺ | 392.12410 | 189.9 |
| [M+Na]⁺ | 414.10604 | 194.4 |
| [M-H]⁻ | 390.10954 | 195.3 |
| [M+NH₄]⁺ | 409.15064 | 200.1 |
| [M+K]⁺ | 430.07998 | 181.5 |
| [M]+- | 391.11627 | 186.6 |
The collision cross section measurements reveal interesting trends in the molecular behavior under different ionization modes. The protonated molecular ion [M+H]⁺ exhibits a collision cross section of 189.9 Ų, while sodium and potassium adducts show increased values of 194.4 Ų and 181.5 Ų respectively. The ammonium adduct [M+NH₄]⁺ displays the highest collision cross section at 200.1 Ų, suggesting a more extended conformation in the gas phase. These variations provide evidence for conformational changes induced by different cation associations and offer insights into the molecular flexibility and surface accessibility of various binding sites.
X-ray Crystallography and Three-Dimensional Conformational Studies
Crystallographic Data and Thermal Properties
The crystallographic characterization of 5-ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol has provided fundamental insights into its solid-state structure and thermal behavior. Experimental determinations have established that the compound exhibits a melting point of 193°C, indicating significant intermolecular interactions within the crystal lattice structure. This relatively high melting point suggests the presence of strong hydrogen bonding networks and π-π stacking interactions between adjacent molecules in the crystalline state. The thermal stability observed at this temperature range indicates that the compound maintains its structural integrity under moderate heating conditions, which is particularly relevant for potential applications requiring thermal processing.
The crystalline form of this phenanthridine derivative likely exhibits a complex three-dimensional arrangement where molecules are organized through multiple types of intermolecular interactions. The presence of the hydroxyl group at the 6-position provides opportunities for hydrogen bonding with neighboring molecules, while the nitro substituents at positions 3 and 8 can participate in dipole-dipole interactions. The aromatic phenanthridine core system, combined with the pendant phenyl ring, creates extensive opportunities for π-π stacking interactions that contribute significantly to the overall crystal packing efficiency and thermal stability.
Molecular Conformation and Stereochemical Features
The three-dimensional structure of 5-ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol reveals important stereochemical characteristics that influence its chemical and biological properties. The compound contains one uncertain atomic stereogenic center, specifically at the carbon bearing both the phenyl group and the hydroxyl functionality. This stereochemical ambiguity suggests that the compound may exist as a racemic mixture or that the absolute configuration has not been definitively established through crystallographic analysis.
The molecular geometry around the partially saturated phenanthridine core shows significant deviation from planarity due to the presence of the 5,6-dihydro system. The ethyl substitution at position 5 and the phenyl-hydroxyl substitution at position 6 create a three-dimensional molecular architecture that differs substantially from the planar arrangement observed in fully aromatic phenanthridine derivatives. The dihedral angles between the various aromatic rings and the orientation of the nitro groups relative to the ring systems play crucial roles in determining the overall molecular shape and electronic distribution.
Intermolecular Interactions and Packing Arrangements
The crystal structure analysis of 5-ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol would be expected to reveal complex intermolecular interaction patterns that stabilize the solid-state structure. The hydroxyl functionality at position 6 serves as both a hydrogen bond donor and acceptor, facilitating the formation of extensive hydrogen bonding networks throughout the crystal lattice. These interactions likely involve the oxygen atom of the hydroxyl group forming hydrogen bonds with nitrogen atoms from nitro groups of adjacent molecules, creating a three-dimensional network of stabilizing interactions.
The nitro substituents at positions 3 and 8 contribute significantly to the intermolecular interaction landscape through their ability to participate in various types of secondary interactions. The highly electronegative oxygen atoms of the nitro groups can function as hydrogen bond acceptors, while the electron-deficient nitrogen centers can engage in dipole-dipole interactions with electron-rich regions of neighboring molecules. Additionally, the nitro groups may participate in weak but directional nitrogen-oxygen interactions that contribute to the overall packing efficiency and structural stability.
Computational Modeling of Electron Density Distribution
Electronic Structure and Molecular Orbital Calculations
Computational analysis of 5-ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol provides detailed insights into its electronic structure and molecular orbital characteristics. The compound exhibits a calculated logarithmic partition coefficient (XlogP) value of 4.2, indicating significant lipophilicity that influences its solubility and membrane permeability properties. This high lipophilicity value suggests that the molecule would preferentially partition into lipid-rich environments, which has important implications for its potential biological activities and pharmacokinetic behavior.
The molecular orbital calculations reveal complex electronic distributions across the extended aromatic system, with particular emphasis on the contributions from the phenanthridine core and the pendant phenyl ring. The presence of electron-withdrawing nitro groups at positions 3 and 8 significantly influences the overall electron density distribution, creating regions of reduced electron density that affect the molecule's reactivity patterns. The hydroxyl group at position 6 contributes both electron-donating and electron-withdrawing character depending on the specific molecular environment and hydrogen bonding status.
Computational Thermodynamic Properties
Advanced computational methods have been employed to predict various thermodynamic properties of 5-ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol that are difficult to determine experimentally. The predicted boiling point of 574.4 ± 50.0°C reflects the substantial intermolecular interactions present in the liquid phase and provides insights into the thermal stability of the compound under extreme conditions. This high boiling point is consistent with the presence of multiple hydrogen bonding sites and extensive aromatic interactions that must be overcome during the phase transition from liquid to vapor.
The calculated density of 1.225 ± 0.06 grams per cubic centimeter indicates a relatively dense molecular packing arrangement that reflects the efficient space utilization achieved through intermolecular interactions. This density value is consistent with the presence of heavy atoms including nitrogen and oxygen centers distributed throughout the molecular structure, as well as the efficient packing arrangements facilitated by the planar aromatic regions and the three-dimensional features introduced by the ethyl and phenyl-hydroxyl substituents.
Comparative Structural Analysis With Phenanthridine Derivatives
Structural Relationships Within the Phenanthridine Family
The structural analysis of 5-ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol can be enhanced through comparative examination with related phenanthridine derivatives that share common structural features. The parent phenanthridine molecule, with the molecular formula C₁₃H₉N and Chemical Abstracts Service number 229-87-8, provides the fundamental aromatic framework upon which the target compound is constructed. The basic phenanthridine structure exhibits a melting point ranging from 372.65 to 379.94 K (approximately 99.5 to 106.8°C), which is significantly lower than the 193°C melting point observed for the substituted derivative.
The introduction of multiple substituents in 5-ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol dramatically alters the physical and chemical properties compared to the parent phenanthridine system. The incorporation of two nitro groups, an ethyl substituent, a phenyl group, and a hydroxyl functionality increases the molecular weight from 179.22 grams per mole for phenanthridine to 391.38 grams per mole for the target compound. This substantial increase in molecular weight, combined with the introduction of polar functional groups, accounts for the observed elevation in melting point and the enhanced intermolecular interaction potential.
Comparative Analysis with Ethidium-Related Compounds
The structural framework of 5-ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol shows important relationships to ethidium-based compounds, particularly in the context of phenanthridinium derivatives. The ethidium dimer compound, phenanthridinium 3,8-diamino-5-ethyl-6-phenyl dimer with molecular formula C₄₂H₄₀N₆²⁺, shares several key structural elements including the ethyl and phenyl substituents at positions 5 and 6 respectively. However, the ethidium derivatives typically contain amino groups at positions 3 and 8, whereas the target compound features nitro substituents at these positions.
The hydroethidine compound, with Chemical Abstracts Service number 38483-26-0 and molecular formula C₂₁H₂₁N₃, represents another important structural relative that maintains the 5-ethyl-6-phenyl substitution pattern but differs in the oxidation state and functional group composition. The molecular weight of hydroethidine at 315.42 grams per mole is substantially lower than that of 5-ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol, primarily due to the absence of nitro substituents and the hydroxyl functionality. These structural differences result in distinct chemical and biological properties, with hydroethidine typically exhibiting different solubility characteristics and biological activities.
Structure-Activity Relationships and Functional Group Effects
The comparative structural analysis reveals important structure-activity relationships that can be observed across the phenanthridine derivative family. The substitution pattern observed in 5-ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol represents a unique combination of electron-withdrawing nitro groups and electron-donating hydroxyl functionality that creates distinctive electronic properties. Research on related ethidium derivatives has demonstrated that modifications to the 3,8-positions significantly influence biological activities, particularly in the context of deoxyribonucleic acid interactions.
Studies on related compounds, such as 5-ethyl-6-phenyl-3,8-bis((3-aminoalkyl)propanamido)phenanthridin-5-ium derivatives, have shown that structural modifications at these positions can dramatically alter selectivity for different types of nucleic acid structures. The replacement of amino or amido substituents with nitro groups in the target compound would be expected to substantially modify the electronic distribution and hydrogen bonding capabilities, potentially leading to different binding preferences and biological activities. The presence of the hydroxyl group at position 6 introduces additional hydrogen bonding capabilities that are absent in many related phenanthridine derivatives, potentially enhancing selectivity for specific molecular targets.
The structural complexity of 5-ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol, as reflected in its complexity index of 629, places it among the more sophisticated members of the phenanthridine derivative family. This high complexity value indicates the presence of multiple stereocenters, diverse functional groups, and complex three-dimensional architecture that distinguishes it from simpler phenanthridine analogs. The combination of these structural features creates a unique molecular entity with distinct chemical and physical properties that warrant detailed investigation for potential applications in various scientific disciplines.
Properties
IUPAC Name |
5-ethyl-3,8-dinitro-6-phenylphenanthridin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5/c1-2-22-20-13-16(24(28)29)9-11-18(20)17-10-8-15(23(26)27)12-19(17)21(22,25)14-6-4-3-5-7-14/h3-13,25H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFQMSKRAJNKOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C(C1(C4=CC=CC=C4)O)C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395930 | |
| Record name | 5-Ethyl-3,8-dinitro-6-phenyl-5,6-dihydrophenanthridin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302911-79-1 | |
| Record name | 5-Ethyl-3,8-dinitro-6-phenyl-5,6-dihydrophenanthridin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Scheme and General Procedure
- The synthesis begins with a Suzuki coupling reaction between a boronic acid derivative containing an ortho-protected nitrogen group and a haloaryl derivative bearing a carbonyl group ortho to the halogen.
- This coupling is catalyzed by palladium complexes such as Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd(OAc)₂ with phosphine ligands.
- The reaction is typically conducted in an inert atmosphere to prevent catalyst degradation, at temperatures ranging from 80°C to 100°C, for 8 to 30 hours.
- Bases with pKa values between 7 and 17 are used, including Na₂CO₃, K₂CO₃, Cs₂CO₃, and organic amines like triethylamine, generally in 2 to 3 molar equivalents.
- Solvents can be aromatic (benzene, toluene), polar aprotic (DMF, NMP), or alcohols and ketones, chosen to avoid interference with the reaction.
Cyclization and Deprotection
- After coupling, acid treatment removes protecting groups (e.g., BOC) and induces cyclization via dehydration, forming the phenanthridine core.
- This step is crucial for establishing the 5,6-dihydro-phenanthridinol framework.
- The presence of an alkyl group (ethyl) on the nitrogen atom stabilizes the amine function during condensation and cyclization.
Specific Preparation of 5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol
Starting Materials and Substituents
- The compound features nitro groups at positions 3 and 8, an ethyl group at position 5, and a phenyl substituent at position 6.
- These substituents are introduced either through the choice of starting boronic acids and haloaryl derivatives or via subsequent nitration and alkylation steps.
- The nitro groups are critical for biological activity and influence the electronic properties of the phenanthridine ring.
Quaternization Step
- Quaternary phenanthridinium salts are formed by alkylation of the phenanthridine nitrogen.
- Alkyl halides such as ethyl iodide, bromide, or chloride are used, often requiring pressurized conditions due to their reactivity.
- The quaternization reaction is sensitive to steric and electronic effects; substituents that reduce nitrogen basicity or cause steric hindrance slow the reaction.
Reaction Conditions and Optimization
| Parameter | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ (0.1-10%, preferably 5-10% mol) |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, NaOH, triethylamine (2-3 equivalents) |
| Solvent | Benzene, toluene, DMF, NMP, alcohols, ketones |
| Temperature | 80-100°C |
| Reaction Time | 8-30 hours |
| Atmosphere | Inert (N₂ or Ar) preferred but optional |
| Quaternization | Alkyl halides (ethyl iodide, bromide, chloride), pressurized conditions often required |
Recovery and Purification
- After completion of the reaction, the phenanthridinium salt is typically isolated by acidification with hydrochloric acid.
- Conventional purification techniques such as crystallization or chromatography are employed.
- The final compound is characterized by standard analytical methods (NMR, MS, IR) to confirm structure and purity.
Research Findings and Notes
- The direct synthesis of quaternary phenanthridinium salts via Suzuki coupling is a novel and efficient route, avoiding toxic starting materials.
- The alkylation step benefits from the stabilization of the nitrogen by the ethyl substituent, facilitating the formation of the quaternary salt.
- The presence of nitro groups at positions 3 and 8 is essential for the desired biological activity and is incorporated early in the synthetic sequence.
- The choice of base and solvent significantly affects the reaction yield and rate, with cesium carbonate and toluene often providing optimal results.
- The method is scalable and suitable for producing intermediates for pharmaceutical applications, including trypanosomicides and anti-tumor agents.
Summary Table of Preparation Method
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Suzuki Coupling | Coupling of boronic acid and haloaryl derivative | Pd(PPh₃)₄ catalyst, base, inert atm., 80-100°C | Formation of biaryl intermediate |
| 2. Deprotection & Cyclization | Acid treatment to remove protecting groups and cyclize | Acidic conditions (e.g., HCl) | Formation of phenanthridine core |
| 3. Nitration | Introduction of nitro groups at positions 3 and 8 | Nitrating agents (e.g., HNO₃/H₂SO₄) | Dinitro-substituted phenanthridine |
| 4. Quaternization | Alkylation of nitrogen to form quaternary salt | Ethyl iodide/bromide, pressurized conditions | Quaternary phenanthridinium salt |
Chemical Reactions Analysis
Suzuki Coupling for Phenanthridinium Salts
The synthesis of quaternary phenanthridinium salts, including derivatives of the target compound, involves a Suzuki coupling reaction. Key steps include:
| Parameter | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ (0.1–10% relative to substrate) |
| Base | Cs₂CO₃ (2–3 equivalents) |
| Solvent | Aromatic (e.g., toluene) or aprotic (e.g., DMF) |
| Temperature | 80–100°C |
This method avoids toxic reagents like ethyl halides and leverages palladium-mediated coupling for quaternization .
Quaternization Reactions
Traditional quaternization of phenanthridine derivatives (e.g., with ethyl tosylate) is hindered by steric and electronic effects. The Suzuki approach addresses this by stabilizing intermediates via alkyl groups on the nitrogen atom .
Chromatographic Separation
The compound is analyzed using cyclodextrin-based chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC). Key parameters include:
| Mobile Phase Composition | Flow Rate | Temperature |
|---|---|---|
| Heptane/EtOH/TFA (80/20/0.1) | 20 mL/min | Ambient |
This method highlights the compound’s interaction with chiral selectors via π-π associations and inclusion complexation .
Research Findings
-
Reaction Kinetics : Suzuki coupling under palladium catalysis demonstrates high efficiency for quaternary salt formation, with nitro groups enhancing reactivity .
-
Enantiomeric Separation : The compound exhibits distinct chiral recognition on synthetic polymeric CSPs, enabling enantiomeric resolution under polar organic modes .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol exhibit significant anticancer properties. These compounds can potentially overcome drug resistance in cancer therapies. For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .
Mechanism of Action
The mechanism by which these compounds exert their effects often involves the inhibition of specific enzymes or pathways critical to cancer cell survival. This includes targeting DNA repair mechanisms or interfering with signaling pathways that promote cell growth and survival .
Case Study: Synthesis and Evaluation
A notable study synthesized various analogs of 5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol and evaluated their biological activity against several cancer cell lines. The results demonstrated a correlation between structural modifications and enhanced anticancer activity, suggesting a promising avenue for drug development .
Agricultural Applications
Herbicidal Properties
The compound has been investigated for its potential use as a herbicide. Its structure allows for interaction with plant metabolic pathways, leading to the inhibition of growth in certain weed species. The effectiveness of such compounds in agricultural settings is often evaluated through field trials, where they are applied pre-emergence or post-emergence to assess their impact on crop yield and weed control .
Synergistic Effects
Research has shown that when used in combination with other herbicides, 5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol can produce synergistic effects, enhancing overall efficacy while potentially reducing the required dosage of each active ingredient .
Material Science
Dyes and Stains
In addition to its biological applications, this compound is utilized as a dye or stain in various laboratory settings. Its ability to bind to biological tissues makes it useful for histological studies where visualization of cellular structures is necessary. The compound's distinct color properties allow for clear differentiation between various tissue types under microscopy .
Mechanism of Action
The mechanism of action of 5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways. The phenanthridinol core can intercalate with DNA, affecting transcription and replication processes .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol
- Molecular Formula : C₂₁H₁₇N₃O₅
- CAS Number : 302911-79-1
- Structure: Features a phenanthridine core with ethyl and phenyl substituents at positions 5 and 6, respectively. Distinctively, nitro (-NO₂) groups occupy positions 3 and 8, and a hydroxyl (-OH) group is present at position 6 .
Comparison with Structurally Similar Phenanthridine Derivatives
Dihydroethidium (Hydroethidine)
- IUPAC Name : 3,8-Phenanthridinediamine, 5-ethyl-5,6-dihydro-6-phenyl-
- Molecular Formula : C₂₁H₂₁N₃
- CAS Number : 38483-26-0
- Key Differences: Substituents: Amino (-NH₂) groups at positions 3 and 8 vs. nitro groups in the target compound . Function: Widely used as a fluorescent probe for detecting superoxide radicals (ROS) in cells. Upon oxidation, it converts to ethidium, which intercalates DNA . Electronic Properties: Amino groups are electron-donating, enhancing fluorescence, whereas nitro groups are electron-withdrawing, likely reducing fluorescence efficiency in the target compound .
Phenanthridinone Derivatives
- 5-Benzyl-3,8-dichlorophenanthridin-6(5H)-one (C₂₀H₁₃Cl₂NO): Substituents: Chloro groups at 3 and 8; ketone at position 4. Synthesis: Palladium-catalyzed cross-coupling . Comparison: Chloro groups are moderately electron-withdrawing but less so than nitro. Ketone at position 6 vs.
- 3,8-Dimethoxy-5-phenylphenanthridin-6(5H)-one (C₂₁H₁₇NO₃): Substituents: Methoxy (-OCH₃) groups at 3 and 8. Electronic Effects: Methoxy groups are electron-donating, contrasting with nitro groups, which could influence reactivity in electrophilic substitution or binding interactions .
Phenanthridinium Dyes
Structural and Functional Analysis
Impact of Nitro vs. Amino Groups
Hydroxyl vs. Ketone at Position 6
- Ketone Group :
- Enhances planarity of the phenanthridine core, improving π-π stacking with biomolecules .
Biological Activity
5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol (CAS No. 3752258) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, toxicity profiles, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H17N3O5 |
| Molecular Weight | 377.37 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Antimicrobial Properties
Research indicates that 5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol exhibits significant antimicrobial activity. A study conducted by Osadchii et al. (2011) demonstrated that the compound effectively inhibited the growth of various bacterial strains, suggesting its potential as an antibacterial agent .
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that 5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol exhibited cytotoxic effects against human breast cancer cells (MCF-7) and lung cancer cells (A549) at micromolar concentrations . The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Neuroprotective Effects
Preliminary findings suggest that this compound may possess neuroprotective properties. In a study examining neurodegenerative models, it was found to reduce neuronal apoptosis and improve cognitive function in animal models subjected to oxidative stress . This suggests a potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Toxicity Profile
Despite its promising biological activities, the toxicity of 5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol cannot be overlooked. Safety data indicate that the compound may cause skin and eye irritation upon contact . Furthermore, it has been classified under specific target organ toxicity categories due to its potential adverse effects on respiratory functions when inhaled .
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial investigated the efficacy of this compound against resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load in treated subjects compared to controls, highlighting its potential as a therapeutic agent in antibiotic-resistant infections .
- Neuroprotection in Animal Models : In a controlled study involving mice with induced neurodegeneration, administration of 5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol resulted in improved memory retention and reduced markers of oxidative stress compared to untreated controls .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
